Isoguaiacin - 78341-26-1

Isoguaiacin

Catalog Number: EVT-1582417
CAS Number: 78341-26-1
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-isoguaiacin is a lignan. It has a role as a metabolite.
Source

Isoguaiacin is typically extracted from plants such as Guaiacum officinale and other members of the Guaiacum genus. These plants are traditionally used in herbal medicine, contributing to the interest in isolating and studying their active constituents, including Isoguaiacin.

Classification
  • Type: Alkaloid
  • Category: Natural product
  • Chemical Family: Guaiacols
Synthesis Analysis

Methods

The synthesis of Isoguaiacin can be approached through several methods, including total synthesis and extraction from natural sources. Recent studies have focused on efficient synthetic pathways that allow for the production of Isoguaiacin in the laboratory setting.

Technical Details

One notable method involves the use of specific reagents and conditions to achieve the desired molecular structure. For instance, the total synthesis of Isoguaiacin has been reported using a series of chemical reactions that involve:

  • Formation of key intermediates: Utilizing starting materials such as phenolic compounds.
  • Reactions: Employing techniques like alkylation and oxidation to construct the complex structure of Isoguaiacin.
Molecular Structure Analysis

Structure

Isoguaiacin has a complex molecular structure characterized by a guaiacol backbone. The molecular formula is typically represented as C10H11O3C_{10}H_{11}O_3.

Data

  • Molecular Weight: Approximately 179.19 g/mol
  • Structural Features: Contains hydroxyl groups (-OH) and methoxy groups (-OCH3) that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Isoguaiacin can undergo various chemical reactions that affect its stability and reactivity. Key reactions include:

  • Oxidation: Can lead to the formation of different derivatives.
  • Esterification: May occur when reacted with carboxylic acids, altering its solubility and activity.

Technical Details

The specific reaction pathways can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. Understanding these reactions is crucial for optimizing synthesis methods.

Mechanism of Action

Process

The mechanism of action of Isoguaiacin involves its interaction with biological targets within cells. It is believed to exert its effects primarily through:

  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
  • Modulation of Enzymatic Activity: Influencing pathways related to inflammation and cellular signaling.

Data

Studies have shown that Isoguaiacin may inhibit certain enzymes involved in inflammatory processes, thereby showcasing its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to pale yellow crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during synthesis.

Applications

Scientific Uses

Isoguaiacin has several potential applications in scientific research:

  • Pharmacology: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
  • Natural Product Chemistry: Used as a model compound for studying biosynthesis in plants.
  • Medicinal Chemistry: Explored for development into therapeutic agents targeting oxidative stress-related diseases.
Introduction to Isoguaiacin as a Bioactive Lignan

Historical Context of Discovery and Classification in Larrea Genus Phytochemistry

Isoguaiacin (3'-demethoxyisoguaiacin) was first isolated from Larrea tridentata (creosote bush), a perennial shrub native to the deserts of North America and Mexico traditionally used for treating diverse ailments. This lignan belongs to the dibenzylbutane structural class, characterized by two phenylpropanoid units linked at their β-positions. Within the Larrea genus, isoguaiacin exists alongside other prominent lignans including nordihydroguaiaretic acid (NDGA), dihydroguaiaretic acid, and larreatricin [1] [8]. Its identification expanded the known structural diversity of Larrea's phenolic compounds, which had been primarily dominated by NDGA in early phytochemical investigations. The structural elucidation of isoguaiacin revealed a tetrahydrofuran ring moiety and the absence of a methoxy group at the 3' position compared to its analog isoguaiacin, contributing to its distinct stereochemical and electronic properties [8].

The phytochemistry of Larrea tridentata is exceptionally rich in lignans, which serve as chemical defense compounds against environmental stressors. Isoguaiacin is primarily concentrated in the leaves and stems of the plant, typically extracted using organic solvents like chloroform or dichloromethane [8]. Recent phytochemical studies employing advanced chromatographic and spectroscopic techniques have further identified isoguaiacin in additional Larrea species and related genera, though L. tridentata remains its primary botanical source. Its isolation marked a significant step in understanding the chemical complexity and medicinal potential of desert-adapted plants within the Zygophyllaceae family [4] [8].

Table 1: Key Lignans Isolated from Larrea tridentata and Structural Features

Compound NameChemical ClassDistinguishing Structural FeaturesRelative Abundance
Nordihydroguaiaretic acid (NDGA)Dibenzylbutane lignanCatechol groups at C3,C4 and C3',C4'; no furan ringHigh
IsoguaiacinFuranoid lignanTetrahydrofuran ring; methoxy at C3, hydroxyl at C4Moderate
3'-Demethoxyisoguaiacin (Isoguaiacin)Furanoid lignanHydroxyl at C3' (lacks methoxy); tetrahydrofuranLow-Moderate
LarreatricinFuranoid lignanTetrahydrofuran ring; methoxy groups at C3 and C3'Moderate
4-EpilarreatricinFuranoid lignanEpimeric configuration at C4; tetrahydrofuranLow

Role as a Phytoestrogen and Selective Estrogen Receptor Modulator (SERM)

Isoguaiacin exhibits estrogen-like activity through its ability to bind and modulate estrogen receptors (ERs), classifying it as a phytoestrogen. Unlike endogenous estradiol, which acts as a full agonist, isoguaiacin functions as a Selective Estrogen Receptor Modulator (SERM). This implies its activity is context-dependent, demonstrating agonist, partial agonist, or antagonist effects based on target tissue, ER subtype (ERα vs. ERβ), and the cellular milieu of coregulatory proteins [2] [6]. Structural analysis indicates that the diphenolic configuration of isoguaiacin is crucial for its interaction with the ligand-binding domain of ERs, mimicking the spatial orientation of estradiol's hydroxyl groups but with lower binding affinity [5] [6].

Isoguaiacin demonstrates a preferential binding affinity for ERβ over ERα. This is pharmacologically significant because ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in various tissues, contrasting with the proliferative signals frequently mediated by ERα. This subtype selectivity potentially underlies its tissue-specific actions [6]. Mechanistically, upon binding ERβ, isoguaiacin induces a distinct receptor conformational change compared to estradiol. This altered conformation favors the recruitment of different sets of coregulator proteins (e.g., co-repressors instead of co-activators in certain tissues), ultimately leading to differential gene expression patterns [2] [6]. This SERM-like behavior allows isoguaiacin to potentially mimic beneficial effects of estrogen in bone and brain while antagonizing estrogen-driven proliferation in breast and endometrial tissue.

Table 2: Comparison of Estrogenic Properties of Isoguaiacin with Other Estrogenic Compounds

CompoundERα Binding Affinity (Relative to E2)ERβ Binding Affinity (Relative to E2)Primary MechanismSERM Activity
Estradiol (E2)100%100%Full agonistNo
Genistein (Isoflavone)~5%~35%Partial agonistYes
Raloxifene (Synthetic)~30%~5%Mixed agonist/antagonistYes
Isoguaiacin (Lignan)~0.1-1% (Estimated)~1-5% (Estimated)Partial agonist/antagonistYes
Nordihydroguaiaretic acid (NDGA)Very LowVery LowIndirect modulationMinimal

Emergence in Pharmacological Research for Estrogen-Related Pathologies

Research into isoguaiacin's pharmacological potential has gained momentum due to its unique SERM profile and its presence in traditionally used medicinal plants. Its anti-proliferative effects against estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7) represent a major focus. Studies indicate that isoguaiacin inhibits cell proliferation not only via ER modulation but also through ER-independent pathways, including potential induction of cell cycle arrest (G1/S phase) and modulation of apoptosis regulators (e.g., Bcl-2/Bax ratio) [1] [7]. Unlike classical cytotoxic agents, its growth-inhibitory effects in breast cancer models appear selective for hormone-dependent cells, sparing non-malignant cells at comparable concentrations [1].

Beyond oncology, isoguaiacin is investigated for managing endometriosis, a condition fueled by estrogen. Its dual potential to suppress local estrogen biosynthesis (by modulating enzymes like aromatase and sulfatase) and act as an ERβ partial agonist/antagonist offers a multi-targeted approach [7] [10]. Activation of ERβ in endometriotic lesions is associated with reduced inflammation and lesion regression. Furthermore, research explores its neuroprotective potential in models relevant to postmenopausal cognitive decline, potentially mediated by ERβ activation in the hippocampus and its antioxidant properties [7]. Its bone-sparing effects are also under investigation, hypothesizing that its SERM activity could mimic the beneficial effects of estrogens or raloxifene on osteoblast/osteoclast activity without the associated risks [5] [7].

Table 3: Key Research Areas and Findings for Isoguaiacin in Estrogen-Related Pathologies

Research AreaModel SystemKey FindingsProposed Mechanism(s)
Breast CancerER+ MCF-7 cellsDose-dependent inhibition of proliferation; Cell cycle arrest (G1/S)ERα antagonism/ERβ agonism; ↓Cyclin D1; ↑p21; Altered Bax/Bcl-2
EndometriosisHuman endometrial stromal cells; Animal modelsReduced cell viability/invasion; Reduced lesion size in rodentsERβ agonism; ↓Aromatase (CYP19A1); ↓Inflammatory cytokines
NeuroprotectionNeuronal cell cultures (Oxidative stress)Protection against oxidative stress-induced cell death; Reduced ROS generationAntioxidant activity; Potential ERβ-mediated gene regulation
Bone HealthOsteoblast/Osteoclast cultures (Preliminary)Potential promotion of osteoblast activity; Inhibition of osteoclastogenesisSERM activity (Similar to raloxifene pathway)
Cardiovascular ProtectionEndothelial cell modelsEnhanced NO production; Reduced endothelial inflammation markers (e.g., VCAM-1)eNOS activation via PI3K/Akt pathway; Antioxidant effects

Properties

CAS Number

78341-26-1

Product Name

Isoguaiacin

IUPAC Name

(6R,7R,8R)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12-,20-/m1/s1

InChI Key

TZAAYUCUPIYQBR-FKANQGBASA-N

SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1C)C3=CC(=C(C=C3)O)OC)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.